3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole

Description

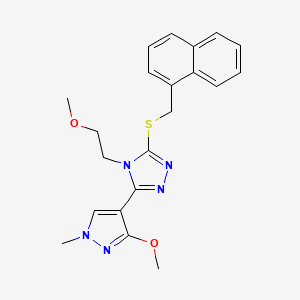

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyrazole ring, a methoxyethyl chain, and a naphthalenylmethylthio group. The 1,2,4-triazole scaffold is widely recognized for its pharmacological versatility, including anticancer, antimicrobial, and antioxidant activities . The methoxyethyl substituent may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-25-13-18(20(24-25)28-3)19-22-23-21(26(19)11-12-27-2)29-14-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13H,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBUVLMBTJLCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Construction of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Attachment of the Naphthalene Moiety:

Final Assembly: The final compound is assembled by linking the pyrazole and triazole rings through appropriate intermediates, often involving thioether formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or reduced aromatic systems.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity and functional groups.

Biological Probes: Utilized in studying biological pathways and interactions.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Material Science: Application in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents on the triazole ring, which significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:

Pharmacological and Physicochemical Insights

Bioactivity :

- The naphthalenylmethylthio group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, a feature absent in simpler analogues like the 3-thiol derivatives .

- Pyrazole-triazole hybrids (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ) exhibit moderate antioxidant activity (IC₅₀ ~50–100 μM in DPPH assays), suggesting the target compound’s naphthalene substituent could improve potency .

Synthetic Routes :

Solubility and Stability :

- The methoxyethyl chain in the target compound improves aqueous solubility compared to fully aromatic analogues (e.g., 4-phenyl-4H-1,2,4-triazoles ) .

- Thioethers (as in the target compound) are more stable toward oxidation than thiols (e.g., 5-(3-ethoxy-1-ethylpyrazol-4-yl)-4H-1,2,4-triazole-3-thiol ), which may dimerize via disulfide bonds .

Key Differentiators

- Naphthalenylmethylthio vs.

- Pyrazole Substitution : The 3-methoxy-1-methylpyrazol-4-yl group may reduce metabolic degradation compared to unsubstituted pyrazoles, as seen in related triazole-pyrazole hybrids .

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Structure

The molecular structure of the compound features:

- A pyrazole ring connected to a triazole ring .

- Substituents including a methoxy group and a naphthalenylmethyl thioether .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 306.38 g/mol |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), leading to altered signaling pathways associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazoles showed that modifications to the pyrazole ring significantly enhanced antimicrobial efficacy. The tested compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure, highlighting its potential as an anticancer agent .

Q & A

Q. What are the typical synthetic routes and key reagents for preparing this triazole-pyrazole hybrid compound?

The synthesis involves multi-step organic reactions, including:

- Condensation reactions to form the triazole core, often using carbodiimide coupling agents or thiourea derivatives.

- Substituent introduction via nucleophilic substitution or thiol-ene "click" chemistry for the naphthalenylmethylthio group .

- Reagents : Ethanol or DMSO as solvents, reflux conditions (70–100°C), and catalysts like copper sulfate for azide-alkyne cycloadditions .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry, particularly for the methoxyethyl and naphthalenyl groups .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, such as enzyme active sites or receptors. Focus on modifying the methoxyethyl chain or naphthalenylthio group to enhance interactions .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives with improved bioavailability .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

- X-ray Diffraction : Employ SHELXL for refinement, particularly for resolving disorder in flexible groups (e.g., methoxyethyl chain). Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .

- Twinned Data Handling : Apply the Hooft parameter in SHELXL to address pseudo-merohedral twinning, common in triazole derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

- Reproducibility Checks : Standardize assay protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, inconsistencies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Statistical Validation : Use ANOVA or Student’s t-test to compare datasets. Meta-analysis of dose-response curves can clarify potency trends .

Q. What mechanistic hypotheses explain this compound’s biological activity?

- Enzyme Inhibition : Hypothesized to inhibit cyclooxygenase-2 (COX-2) or kinases via competitive binding at the ATP pocket, supported by molecular dynamics simulations .

- Redox Activity : The naphthalenylthio group may act as a radical scavenger, validated via electron paramagnetic resonance (EPR) spectroscopy .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity) for yield improvement .

- Stability Testing : Conduct accelerated stability studies under varying pH (3–9) and temperature (4–40°C) to identify degradation pathways (e.g., hydrolysis of the triazole ring) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.